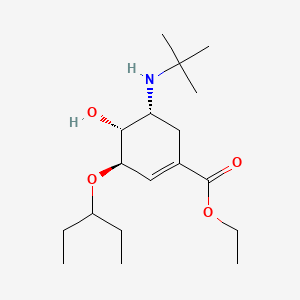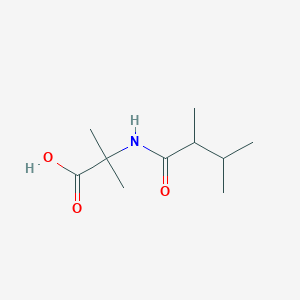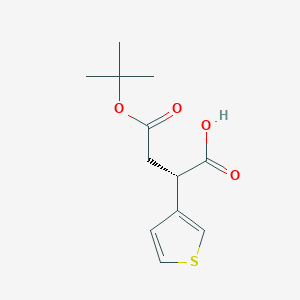
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring, a tert-butoxy group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butoxy group: This step often involves the use of tert-butyl alcohol and an acid catalyst.
Formation of the butanoic acid moiety: This can be done through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.
4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The racemic mixture of the compound.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H16O4S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C12H16O4S/c1-12(2,3)16-10(13)6-9(11(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
XQAZRXKMQMGRKC-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C1=CSC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CSC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
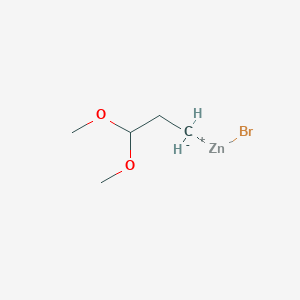
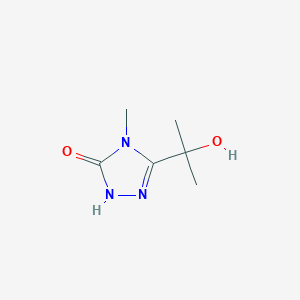
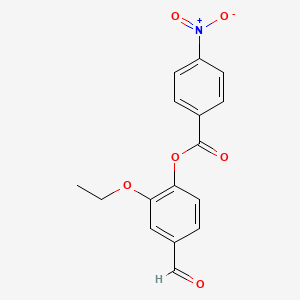
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
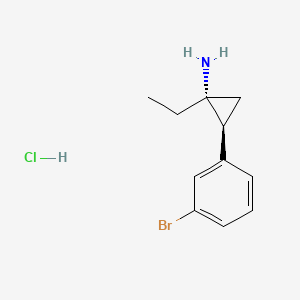
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
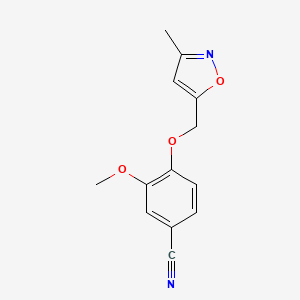
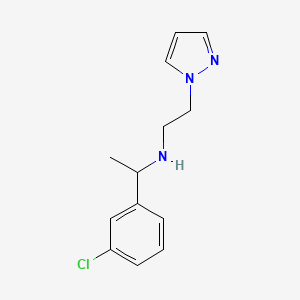
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
